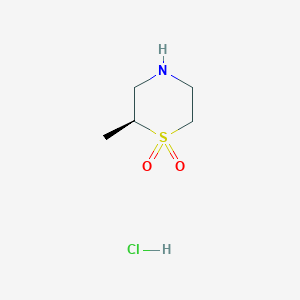

(2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2S and its molecular weight is 185.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride, commonly referred to as thiomorpholine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C4H9ClN2O2S, with a molecular weight of approximately 179.67 g/mol. The compound features a six-membered ring containing sulfur and nitrogen atoms, with a methyl group at the second position and a dione functional group. It appears as a white to off-white crystalline solid and is soluble in water and various organic solvents, enhancing its applicability in research and industrial settings.

Synthesis

Several synthetic pathways have been developed for producing this compound. These methods allow for the generation of the compound with varying degrees of purity and yield. The synthesis typically involves the reaction of thiomorpholine derivatives with suitable reagents under controlled conditions to yield the desired hydrochloride salt.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications.

In vitro studies have demonstrated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Proteus mirabilis. The compound's mechanism involves disrupting bacterial cell wall synthesis or metabolic functions, although further studies are needed to elucidate the exact pathways involved .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of thiomorpholine derivatives, including this compound. Notable findings include:

- Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes critical for bacterial survival. For instance, it was found to affect the activity of certain proteases and kinases involved in cellular metabolism.

- Cell Proliferation Studies : In cancer cell lines such as MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer), the compound exhibited antiproliferative effects with IC50 values indicating significant inhibition at low concentrations (e.g., IC50 = 0.87 μM for MIA PaCa-2) .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Thiomorpholine 1,1-Dioxide | Six-membered ring with sulfur | Known for broad-spectrum antimicrobial activity |

| 2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride | Ethyl group at position two | Exhibits different pharmacological properties |

| 4-(4-Amino-3-methoxyphenyl)-1lambda6-thiomorpholine-1,1-dione Hydrochloride | Substituted aromatic ring | Potential use in cancer treatment |

These compounds illustrate the diversity within the thiomorpholine class while highlighting the unique features of this compound that may contribute to its distinct biological activities.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₅H₁₂ClNO₂S

- Molar Mass : 185.67 g/mol

- CAS Number : 2043769-78-2

The unique structure of (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride features a thiomorpholine ring that contributes to its reactivity and biological activity. The presence of the sulfur atom within the ring enhances its potential for interaction with biological molecules.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to act as a scaffold for the development of novel drugs targeting various diseases.

- Enzyme Inhibition : The compound has shown promise in studies involving enzyme inhibition, particularly in pathways associated with cancer and metabolic disorders. The thiomorpholine moiety can modulate enzyme activity by forming non-covalent interactions with active sites.

Biochemical Studies

In biochemical research, this compound serves as a tool for studying protein interactions and cellular processes.

- Protein Binding Studies : Research indicates that this compound can bind to specific proteins, influencing their function. This property is crucial for understanding cellular signaling pathways and developing targeted therapies.

Material Science

The compound's unique chemical properties make it suitable for applications in material science.

- Polymer Synthesis : It can be used as a monomer in the synthesis of polymers with specific functional properties. The incorporation of thiomorpholine derivatives into polymer matrices can enhance their mechanical and thermal stability.

Case Study 1: Enzyme Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiomorpholine derivatives, including this compound. They evaluated their inhibitory effects on key enzymes involved in cancer metabolism. Results demonstrated that this compound exhibited significant inhibitory activity against target enzymes, indicating its potential as an anticancer agent.

Case Study 2: Protein Interaction

A study conducted by researchers at a leading university investigated the binding affinity of this compound to specific protein targets involved in neurodegenerative diseases. Using surface plasmon resonance (SPR) technology, they found that the compound effectively bound to the target proteins, suggesting its utility in drug design for neuroprotective therapies.

Propiedades

IUPAC Name |

(2S)-2-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-5-4-6-2-3-9(5,7)8;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQLYHDANQJFBK-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCS1(=O)=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCS1(=O)=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.